molecular formula C24H18FNO3S B4647949 3-benzyl-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione

3-benzyl-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione

Cat. No. B4647949
M. Wt: 419.5 g/mol
InChI Key: FMUJFUDTJMISRU-HMAPJEAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione, also known as FB-TZD, is a thiazolidinedione derivative that has been widely studied for its potential therapeutic applications in various diseases. In

Mechanism of Action

3-benzyl-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione exerts its therapeutic effects through multiple mechanisms of action. In cancer cells, 3-benzyl-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione induces apoptosis by activating the p53 pathway and inhibiting the PI3K/Akt/mTOR pathway. In diabetic animal models, 3-benzyl-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione improves glucose tolerance and insulin sensitivity by activating the AMPK pathway and inhibiting the JNK pathway. In neurodegenerative disorders, 3-benzyl-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione exerts its neuroprotective effects by activating the Nrf2 pathway and inhibiting the NF-κB pathway.
Biochemical and physiological effects:
3-benzyl-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3-benzyl-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione induces apoptosis, inhibits cell proliferation, and inhibits angiogenesis. In diabetic animal models, 3-benzyl-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione improves glucose tolerance, insulin sensitivity, and lipid metabolism. In neurodegenerative disorders, 3-benzyl-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione exerts its neuroprotective effects by reducing oxidative stress, inflammation, and neuronal damage.

Advantages and Limitations for Lab Experiments

3-benzyl-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione has several advantages for lab experiments, including its simple and efficient synthesis method, potent therapeutic effects, and multiple mechanisms of action. However, 3-benzyl-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione also has some limitations, including its potential toxicity and lack of specificity for certain targets.

Future Directions

3-benzyl-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione has great potential for further research and development in various diseases. Some future directions for 3-benzyl-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione research include: (1) exploring its potential as a combination therapy with other anticancer agents, (2) investigating its effects on gut microbiota and metabolic disorders, (3) developing more specific and potent derivatives of 3-benzyl-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione, and (4) studying its potential in other neurodegenerative disorders.
In conclusion, 3-benzyl-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic applications in various diseases. Its simple and efficient synthesis method, potent therapeutic effects, and multiple mechanisms of action make it a promising candidate for further research and development.

Scientific Research Applications

3-benzyl-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione has been studied extensively for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. Studies have shown that 3-benzyl-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione exhibits potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. 3-benzyl-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione has also been shown to improve glucose tolerance and insulin sensitivity in diabetic animal models. Additionally, 3-benzyl-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione has been studied for its potential neuroprotective effects in Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

(5Z)-3-benzyl-5-[[2-[(2-fluorophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FNO3S/c25-20-12-6-4-11-19(20)16-29-21-13-7-5-10-18(21)14-22-23(27)26(24(28)30-22)15-17-8-2-1-3-9-17/h1-14H,15-16H2/b22-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMUJFUDTJMISRU-HMAPJEAMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C(=CC3=CC=CC=C3OCC4=CC=CC=C4F)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CC=CC=C3OCC4=CC=CC=C4F)/SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-benzyl-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione
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3-benzyl-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
3-benzyl-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione

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